

Application Notes and Protocols: UPGL00004 and Bevacizumab Combination Therapy in Xenograft Models

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Compound of Interest

Compound Name: UPGL00004

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Introduction

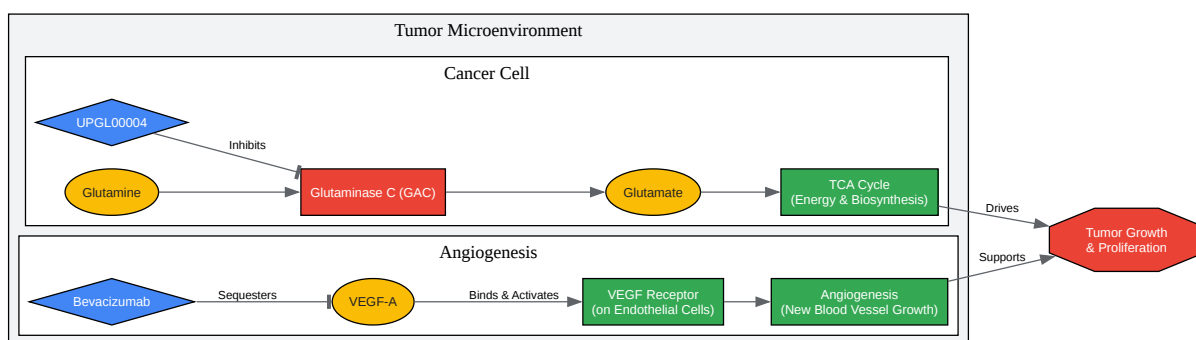
This document provides detailed application notes and protocols for evaluating the combination therapy of **UPGL00004** and Bevacizumab in xenograft models, particularly for triple-negative breast cancer (TNBC). **UPGL00004** is a potent, orally active allosteric inhibitor of glutaminase C (GAC), a key enzyme in the metabolic pathway of glutamine, to which many cancer cells are addicted.^[1] Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.^{[2][3][4][5][6]} The combination of these two agents targets two distinct and crucial aspects of tumor biology: metabolic dependency and vascular supply. Preclinical studies have demonstrated that this combination therapy can potently suppress tumor growth in patient-derived xenograft (PDX) models of TNBC, completely preventing any detectable increase in tumor size during the course of treatment.^{[1][7]}

Mechanism of Action

The synergistic anti-tumor effect of the **UPGL00004** and Bevacizumab combination therapy stems from their complementary mechanisms of action.

- **UPGL00004**: Cancer cells often exhibit a metabolic shift known as the "Warburg effect," where they rely heavily on aerobic glycolysis.[1] To fuel the tricarboxylic acid (TCA) cycle for energy and biosynthesis, many cancer cells become "addicted" to glutamine.[7][8][9][10] **UPGL00004** inhibits GAC, the enzyme that catalyzes the first step in glutamine metabolism, thereby starving the cancer cells of a critical nutrient source.[1][7][8][9][10]
- Bevacizumab: Solid tumors require the formation of new blood vessels (angiogenesis) to grow beyond a certain size.[2][4][6] They achieve this by secreting growth factors, most notably VEGF-A. Bevacizumab binds to VEGF-A, preventing it from activating its receptors on endothelial cells.[2][3][4][5][6] This inhibition of VEGF signaling blocks the formation of new tumor blood vessels, thereby restricting the tumor's access to oxygen and nutrients.[2][4][5]

By simultaneously targeting cancer cell metabolism with **UPGL00004** and the tumor's blood supply with Bevacizumab, the combination therapy creates a multi-pronged attack that has shown significant efficacy in preclinical models.



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Figure 1: Dual mechanism of action of **UPGL00004** and Bevacizumab.

Data Presentation

The following table summarizes the in vivo efficacy of **UPGL00004** and Bevacizumab combination therapy in a triple-negative breast cancer patient-derived xenograft (PDX) model.

Treatment Group	Dosage	Administration Route	Frequency	Mean Tumor Volume Change from Baseline (%)
Vehicle Control	N/A	Oral (UPGL00004 vehicle) & Intraperitoneal (Bevacizumab vehicle)	Daily (Oral) & Twice Weekly (IP)	Data not numerically specified, but significant tumor growth observed
UPGL00004	200 mg/kg	Oral	Daily	Data not numerically specified, but tumor growth inhibition observed
Bevacizumab	5 mg/kg	Intraperitoneal	Twice Weekly	Data not numerically specified, but tumor growth inhibition observed
UPGL00004 + Bevacizumab	200 mg/kg (UPGL00004) & 5 mg/kg (Bevacizumab)	Oral & Intraperitoneal	Daily (UPGL00004) & Twice Weekly (Bevacizumab)	~0% (Complete prevention of any detectable increase in tumor size)

Note: The primary study reported a qualitative complete prevention of tumor growth for the combination therapy. Specific numerical values for mean tumor volume and standard error of

the mean for all groups were not presented in a tabular format in the publication.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the establishment and propagation of a triple-negative breast cancer PDX model for in vivo drug efficacy studies.

Materials:

- NOD/SCID gamma (NSG) mice (female, 6-8 weeks old)
- Patient-derived triple-negative breast cancer tumor tissue
- Matrigel (Corning)
- Phosphate-buffered saline (PBS), sterile
- Surgical instruments (scalpels, forceps, scissors), sterile
- Anesthesia (e.g., isoflurane)
- Animal housing facility (pathogen-free)

Procedure:

- Tumor Tissue Preparation:
 - Under sterile conditions, mince the fresh patient-derived tumor tissue into small fragments (approximately 2-3 mm³).
 - Suspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
- Tumor Implantation:
 - Anesthetize the NSG mouse.

- Make a small incision in the skin over the flank.
- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor growth by visual inspection and palpation twice weekly.
 - Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers.
 - Calculate the tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$.
- Passaging of Tumors:
 - When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
 - Aseptically resect the tumor.
 - Remove any necrotic tissue and repeat the "Tumor Tissue Preparation" and "Tumor Implantation" steps to passage the tumor to new cohorts of mice.

In Vivo Efficacy Study of UPGL00004 and Bevacizumab Combination Therapy

This protocol details the procedure for evaluating the anti-tumor efficacy of **UPGL00004** and Bevacizumab, alone and in combination, in established TNBC PDX models.

Materials:

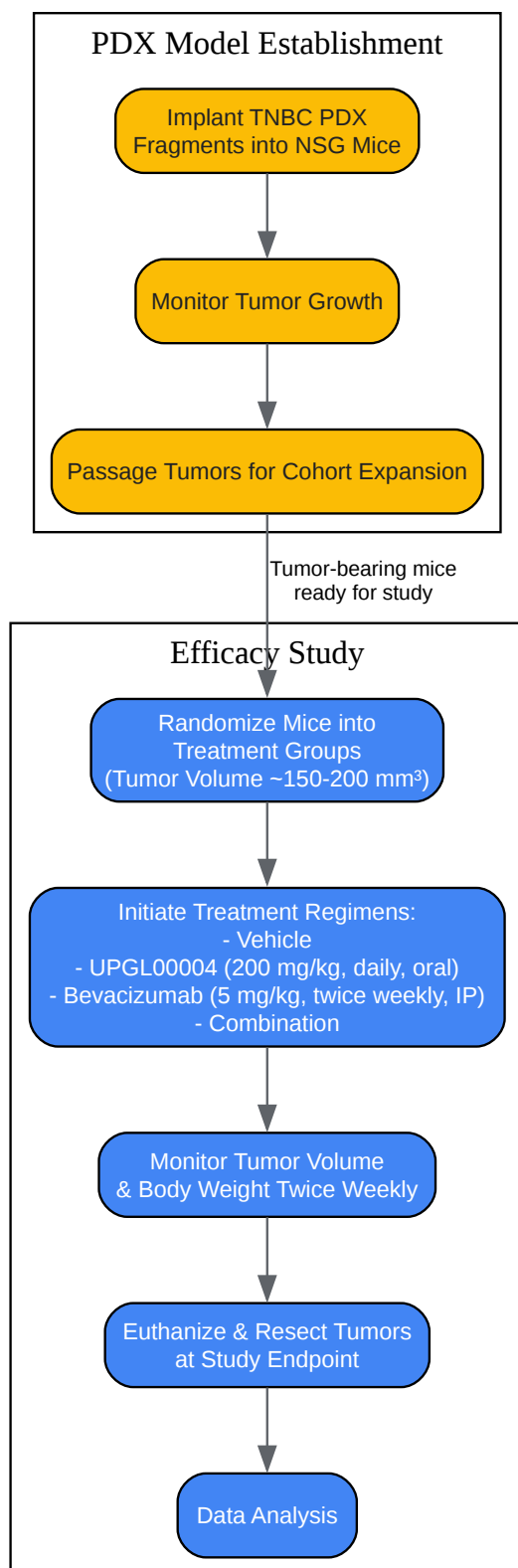
- NSG mice with established TNBC PDX tumors (tumor volume ~150-200 mm³)
- **UPGL00004**

- Vehicle for **UPGL00004** (e.g., 0.5% methylcellulose in sterile water)
- Bevacizumab (commercial source)
- Vehicle for Bevacizumab (sterile saline)
- Oral gavage needles
- Syringes and needles for intraperitoneal injection
- Digital calipers
- Analytical balance

Procedure:

- Animal Randomization and Grouping:
 - Once tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
 - Group 1: Vehicle Control
 - Group 2: **UPGL00004**
 - Group 3: Bevacizumab
 - Group 4: **UPGL00004** + Bevacizumab
- Drug Preparation and Administration:
 - **UPGL00004**: Prepare a suspension of **UPGL00004** in the vehicle at a concentration to deliver 200 mg/kg body weight. Administer daily via oral gavage.
 - Bevacizumab: Dilute Bevacizumab in sterile saline to a concentration to deliver 5 mg/kg body weight. Administer twice weekly via intraperitoneal (IP) injection.
 - Vehicle Control: Administer the respective vehicles for **UPGL00004** (daily, oral) and Bevacizumab (twice weekly, IP).

- Combination Group: Administer both **UPGL00004** and Bevacizumab as described above.
- Monitoring and Data Collection:
 - Measure tumor volume and mouse body weight twice weekly for the duration of the study (e.g., 21-28 days).
 - Monitor the general health and behavior of the mice daily.
 - At the end of the study, euthanize the mice and resect the tumors.
 - Measure the final tumor weight.
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.



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Figure 2: Experimental workflow for the in vivo xenograft study.

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